molecular formula C14H11N5O4S B14919471 N-{[2-(pyrazin-2-ylcarbonyl)hydrazinyl]carbonothioyl}-1,3-benzodioxole-5-carboxamide

N-{[2-(pyrazin-2-ylcarbonyl)hydrazinyl]carbonothioyl}-1,3-benzodioxole-5-carboxamide

Cat. No.: B14919471
M. Wt: 345.34 g/mol
InChI Key: YMGQPBSGWVMEQI-UHFFFAOYSA-N
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Description

N~5~-{[2-(2-PYRAZINYLCARBONYL)HYDRAZINO]CARBOTHIOYL}-1,3-BENZODIOXOLE-5-CARBOXAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzodioxole ring, a pyrazine moiety, and a hydrazinocarbothioyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N5-{[2-(2-PYRAZINYLCARBONYL)HYDRAZINO]CARBOTHIOYL}-1,3-BENZODIOXOLE-5-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the benzodioxole ring and the pyrazine moiety. The key steps include:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.

    Introduction of the Pyrazine Moiety: This step involves the reaction of pyrazine derivatives with suitable electrophiles.

    Coupling Reactions: The final step involves coupling the benzodioxole and pyrazine intermediates with hydrazinocarbothioyl chloride under controlled conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of catalysts, and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

N~5~-{[2-(2-PYRAZINYLCARBONYL)HYDRAZINO]CARBOTHIOYL}-1,3-BENZODIOXOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazine and benzodioxole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines and thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

N~5~-{[2-(2-PYRAZINYLCARBONYL)HYDRAZINO]CARBOTHIOYL}-1,3-BENZODIOXOLE-5-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N5-{[2-(2-PYRAZINYLCARBONYL)HYDRAZINO]CARBOTHIOYL}-1,3-BENZODIOXOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    3-(2-(2-PYRAZINYLCARBONYL)CARBOHYDRAZONOYL)PH 3-CL-1-BENZOTHIOPHENE-2-CARBOXYLATE: Shares a similar pyrazine and hydrazinocarbothioyl structure.

    N-[2-[(2S,5R,6R)-5-(1,3-benzodioxole-5-carbonylamino)-6-(hydroxymethyl)oxan-2-yl]ethyl]pyrazine-2-carboxamide: Contains a benzodioxole ring and pyrazine moiety.

Uniqueness

N~5~-{[2-(2-PYRAZINYLCARBONYL)HYDRAZINO]CARBOTHIOYL}-1,3-BENZODIOXOLE-5-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H11N5O4S

Molecular Weight

345.34 g/mol

IUPAC Name

N-[(pyrazine-2-carbonylamino)carbamothioyl]-1,3-benzodioxole-5-carboxamide

InChI

InChI=1S/C14H11N5O4S/c20-12(8-1-2-10-11(5-8)23-7-22-10)17-14(24)19-18-13(21)9-6-15-3-4-16-9/h1-6H,7H2,(H,18,21)(H2,17,19,20,24)

InChI Key

YMGQPBSGWVMEQI-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NC(=S)NNC(=O)C3=NC=CN=C3

Origin of Product

United States

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